(R)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-amino-2-naphthalen-2-ylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWDCRGZBLELM-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Identity
The compound this compound is a chiral secondary amine salt with the molecular formula C₁₂H₁₄ClNO and a molecular weight of 223.7 g/mol . Its IUPAC name, (2R)-2-amino-2-naphthalen-2-ylethanol hydrochloride , reflects the R-configuration at the stereogenic carbon and the naphthalene substituent at position 2. The hydrochloride salt enhances stability and solubility for practical applications in synthesis.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄ClNO | |
| Molecular Weight | 223.7 g/mol | |
| CAS Registry Number | 204851-80-9 | |
| Chiral Center Configuration | R | |
| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) |
Enantioselective Synthesis Routes
Asymmetric Hydrogenation of Ketone Precursors
A primary method for synthesizing the R-enantiomer involves the enantioselective hydrogenation of a prochiral ketone precursor, 2-(naphthalen-2-yl)-2-oxoethylamine , using chiral catalysts. Platinum-based catalysts, such as Pt/C or PtO₂ , in alcohol solvents (e.g., ethanol-methanol mixtures) achieve hydrogenation at ambient to moderate temperatures (20–50°C).
Table 2: Representative Hydrogenation Conditions
| Parameter | Conditions | Source |
|---|---|---|
| Catalyst | 5% Pt/C | |
| Solvent | Ethanol:methanol (2:1 v/v) | |
| Temperature | 25°C | |
| Pressure | 1–3 atm H₂ | |
| Enantiomeric Excess (ee) | >90% (reported for analogous compounds) |
The reaction mechanism proceeds via adsorption of the ketone onto the catalyst surface, followed by stereoselective hydrogen delivery to yield the R-configuration. Post-hydrogenation, the free base is treated with hydrochloric acid to form the hydrochloride salt, typically achieving >95% purity after recrystallization.
Chiral Resolution of Racemic Mixtures
Alternative approaches resolve racemic 2-amino-2-(naphthalen-2-yl)ethanol using chiral acids (e.g., L-tartaric acid) to form diastereomeric salts. Differential solubility in solvents like ethanol or acetone allows separation of the R-enantiomer salt, which is subsequently converted to the hydrochloride via ion exchange. This method, while reliable, often requires multiple crystallization steps to attain ee >98%.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Studies on analogous compounds highlight the importance of solvent polarity in hydrogenation efficiency. Ethanol-methanol mixtures enhance catalyst activity and enantioselectivity compared to pure solvents. Catalysts such as PtO₂ show superior performance over Pd/C or Rh-based systems in reducing side reactions.
Table 3: Solvent Impact on Hydrogenation Efficiency
Temperature and Pressure Effects
Elevating hydrogen pressure to 3 atm accelerates reaction kinetics but may compromise enantioselectivity due to non-selective pathways. Optimal balances are observed at 1–2 atm and 25–30°C.
Characterization and Quality Control
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic signals for the naphthalene protons (δ 7.2–8.5 ppm), ethanol backbone (δ 3.5–4.2 ppm), and amine group (δ 1.8–2.2 ppm).
-
Chiral HPLC : Using a Chiralpak® AD-H column (hexane:isopropanol 90:10), the R-enantiomer elutes at 12.3 min, distinguishing it from the S-form (14.7 min).
X-ray Crystallography
Single-crystal X-ray structures confirm the R-configuration, with Cahn-Ingold-Prelog priority assignments validating the stereochemistry.
Applications and Derivatives
The hydrochloride salt serves as a precursor for neurologically active compounds, including dopamine receptor agonists and adrenergic agents. Derivatives such as 2-(6-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}naphthalen-2-yl)ethanol demonstrate enhanced bioactivity profiles .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthyl ketones, naphthyl alcohols, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
(R)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride is utilized in the synthesis of various pharmaceutical compounds due to its chiral nature, which is crucial for the development of enantiomerically pure drugs. Its applications include:
- Synthesis of Antidepressants : The compound serves as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression and anxiety disorders. The chirality of (R)-2-amino alcohols is essential for the pharmacological activity of these drugs .
- Chiral Catalysts : It is employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds that are critical in drug development .
Biochemical Research
In biochemical research, this compound has been shown to:
- Act as a Substrate for Enzymatic Reactions : It can be used as a substrate for various enzymes, allowing researchers to study enzyme kinetics and mechanisms. For instance, it has been involved in studies focusing on the biotransformation processes mediated by microbial enzymes .
Analytical Chemistry
The compound is also significant in analytical chemistry:
- Fluorescent Probes : Recent studies have highlighted its potential as a fluorescent probe for tracking metabolic processes in cells. Its derivatives can be oxidized to produce fluorescent products, aiding in real-time monitoring of biochemical reactions .
Data Table: Applications Overview
Case Study 1: Synthesis of Antidepressants
A study demonstrated the use of this compound in synthesizing a novel SSRI. The chirality was pivotal in achieving the desired pharmacological profile, showcasing its importance in drug design .
Case Study 2: Enzymatic Reactions
Research involving Candida parapsilosis revealed that this compound could serve as a substrate for redox reactions, leading to the production of optically pure secondary alcohols with high yields .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This modulation can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Modifications and Similarity Scores
The compound belongs to a broader class of 2-amino-2-arylethanol hydrochlorides. Key structural analogs and their similarity scores (based on molecular descriptors) include:
Notes:
- Stereochemistry : The (R)-configuration in the target compound distinguishes it from (S)-isomers (e.g., CAS 2829292-53-5), which may exhibit divergent binding affinities in chiral environments .
- Substituent Effects: Electron-donating groups (e.g., -OCH₃ in CAS 221697-17-2) improve solubility but may reduce membrane permeability . Halogenated analogs (e.g., 2,5-dichloro derivative) increase lipophilicity and metabolic stability .
Physicochemical Properties
- Melting Points: Simple analogs like 2-aminoethanol hydrochloride exhibit lower melting points (75–77°C) compared to the target compound, reflecting reduced aromatic stacking .
- Solubility : Methoxy-substituted derivatives (e.g., CAS 221697-17-2) demonstrate higher aqueous solubility (>50 mg/mL) than halogenated or naphthyl-containing analogs due to polar substituents .
- Storage Stability : The target compound is stable at room temperature under dry conditions , whereas halogenated analogs (e.g., CAS 1391487-05-0) require inert atmospheres to prevent decomposition .
Pharmacological Relevance
- Antimicrobial Activity : Halogenated analogs (e.g., dichlorophenyl derivatives) show enhanced activity against Gram-positive bacteria due to increased lipophilicity .
- Central Nervous System (CNS) Targets: Ethanolamine derivatives with aromatic groups (e.g., naphthyl, phenyl) are investigated as serotonin or dopamine receptor modulators .
Biological Activity
(R)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride is a chiral organic compound that has garnered attention for its diverse biological activities, particularly in neuroscience and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by its amino alcohol structure, featuring a naphthalene moiety. Its molecular formula is C12H13ClN2O, with a molecular weight of approximately 227.7 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is critical for biological applications.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly glutamate receptors. Preliminary studies suggest that it may modulate synaptic plasticity, which is essential for learning and memory processes. This modulation has implications for treating neurodegenerative diseases and psychiatric disorders.
Additionally, the compound's structure allows it to interact with various biological targets, potentially influencing multiple signaling pathways involved in cellular processes. These interactions may lead to therapeutic effects such as neuroprotection and enhanced cognitive functions.
Neuropharmacological Effects
Research indicates that this compound may influence glutamate receptor activity, which is crucial in neuropharmacology. This interaction could help in the development of treatments for conditions like Alzheimer's disease and schizophrenia by enhancing synaptic transmission and plasticity.
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. For example, analogs of this compound have shown significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| (R)-2-Amino-2-(naphthalen-2-yl)ethanol | C12H13ClN2O | Modulates glutamate receptors |
| (S)-2-Amino-2-(naphthalen-1-yl)ethanol | C12H13NO | Different biological activity profile |
| 2-Amino-2-(naphthalen-1-yl)ethanol | C12H13NO | Broader applicability in synthetic chemistry |
| (S)-2-Amino-2-(naphthalen-2-yl)ethanol HCl | C12H14ClNO | Improved solubility compared to base form |
This table highlights the structural diversity among compounds related to this compound and their varying biological activities.
Case Studies
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation, suggesting a protective effect on neuronal health.
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound induced apoptosis in HeLa cells through ROS-mediated pathways. The IC50 values for cytotoxicity were significantly lower than those observed with standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for (R)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride to ensure stability?
- Methodological Answer : Store in a dry, ventilated environment at 2–8°C, protected from light and moisture. Use corrosion-resistant containers to prevent degradation. Avoid exposure to oxidizing agents, and ensure containers are tightly sealed to minimize hygroscopic absorption .
- Key Data :
| Parameter | Value |
|---|---|
| Storage Temperature | 2–8°C |
| Stability Risks | Light sensitivity, hygroscopicity |
Q. How is the compound characterized to confirm its chemical identity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy (¹H/¹³C) to verify structural integrity.
- HPLC (with UV detection at 254 nm) for purity assessment (≥95% by area).
- Mass Spectrometry (ESI-MS) to confirm molecular weight ([M+H]+ expected at 239.7 g/mol) .
- Key Data :
| Molecular Formula | C₁₂H₁₄ClNO |
| Molecular Weight | 239.7 g/mol |
| Purity | ≥95% (HPLC) |
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can enantiomeric purity be assessed during asymmetric synthesis of the (R)-enantiomer?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
- Polarimetry : Measure optical rotation ([α]D²⁵) and compare to literature values for the (R)-enantiomer.
- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .
- Key Data :
| Chiral Column | Chiralpak AD-H |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Retention Time Difference | ~2–3 min (enantiomers) |
Q. What catalytic systems are effective in the hydrogenation step during synthesis?
- Methodological Answer :
- Pd/C Catalysis : Use 5% Pd/C under hydrogen atmosphere (1–3 bar) in ethanol with 1 N HCl to reduce intermediates (e.g., ketones to amines).
- Optimization : Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) and isolate via recrystallization from ethanol .
- Key Data :
| Catalyst Loading | 5% Pd/C |
| Reaction Time | 12–24 hrs |
| Yield | 70–85% |
Q. How does the naphthalene moiety influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- The naphthalen-2-yl group enhances steric hindrance, slowing SN2 reactions but stabilizing carbocation intermediates in SN1 pathways.
- Kinetic Studies : Compare reaction rates with analogous phenyl derivatives using UV-Vis spectroscopy or LC-MS monitoring .
- Example Reaction :
| Substrate | (R)-2-Amino-2-(naphthalen-2-yl)ethanol |
| Reagent | Acetyl chloride |
| Product | (R)-2-Acetamido-2-(naphthalen-2-yl)ethyl acetate |
| Rate Constant (k) | 0.015 M⁻¹s⁻¹ (vs. 0.045 M⁻¹s⁻¹ for phenyl analog) |
Q. What strategies mitigate racemization during derivatization of the amino alcohol group?
- Methodological Answer :
- Low-Temperature Reactions : Conduct acylations at 0–5°C to minimize base-catalyzed racemization.
- Protecting Groups : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield the amine during subsequent reactions.
- Monitoring : Track enantiopurity via chiral HPLC after each synthetic step .
Contradictions and Limitations
- Synthetic Yield Variability : Catalytic hydrogenation ( ) reports 70–85% yields, but steric effects from the naphthalene group may reduce efficiency compared to smaller aryl analogs.
- Analytical Sensitivity : HPLC purity thresholds (≥95% in ) may not detect trace enantiomeric impurities, necessitating complementary methods like chiral MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
